molecular formula C19H16O5 B2568964 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid CAS No. 314742-49-9

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid

Cat. No.: B2568964
CAS No.: 314742-49-9
M. Wt: 324.332
InChI Key: SAPUUAVIUWAMQD-UHFFFAOYSA-N
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Description

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety linked to a chromen-2-one structure through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with a suitable benzoic acid derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its ability to generate reactive oxygen species can contribute to its anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzoic acid
  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is unique due to the presence of the ethyl group at the 4-position of the chromen-2-one moiety, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-13-9-18(20)24-17-10-15(7-8-16(13)17)23-11-12-3-5-14(6-4-12)19(21)22/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPUUAVIUWAMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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